

Milciclib maleate clinical benefit rate HCC

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Compound Focus: Milciclib Maleate

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Clinical Efficacy Data Comparison

The table below summarizes key efficacy endpoints for milciclib from a Phase IIa trial, alongside common endpoints for other approved second-line HCC therapies, based on their respective major clinical trials.

Treatment	Trial Phase	Patient Population	Clinical Benefit Rate (CBR)	Progression-Free Survival (PFS)	Overall Survival (OS)	Objective Response Rate (ORR)
Milciclib [1]	Phase IIa	Sorafenib-resistant/intolerant HCC (N=28)	64.3%	5.9 months	Not Reached	3.6%
Regorafenib [2]	Phase III	Sorafenib-progressed HCC	Information missing	Information missing	Information missing	Information missing
Ramucirumab [3]	Phase III	Sorafenib-progressed HCC, AFP \geq 400 ng/mL	Information missing	4.0 months	12.0 months	9.5%
Cabozantinib [2]	Phase III	Sorafenib-progressed HCC	Information missing	Information missing	Information missing	Information missing

Definitions of Endpoints [4] [5]:

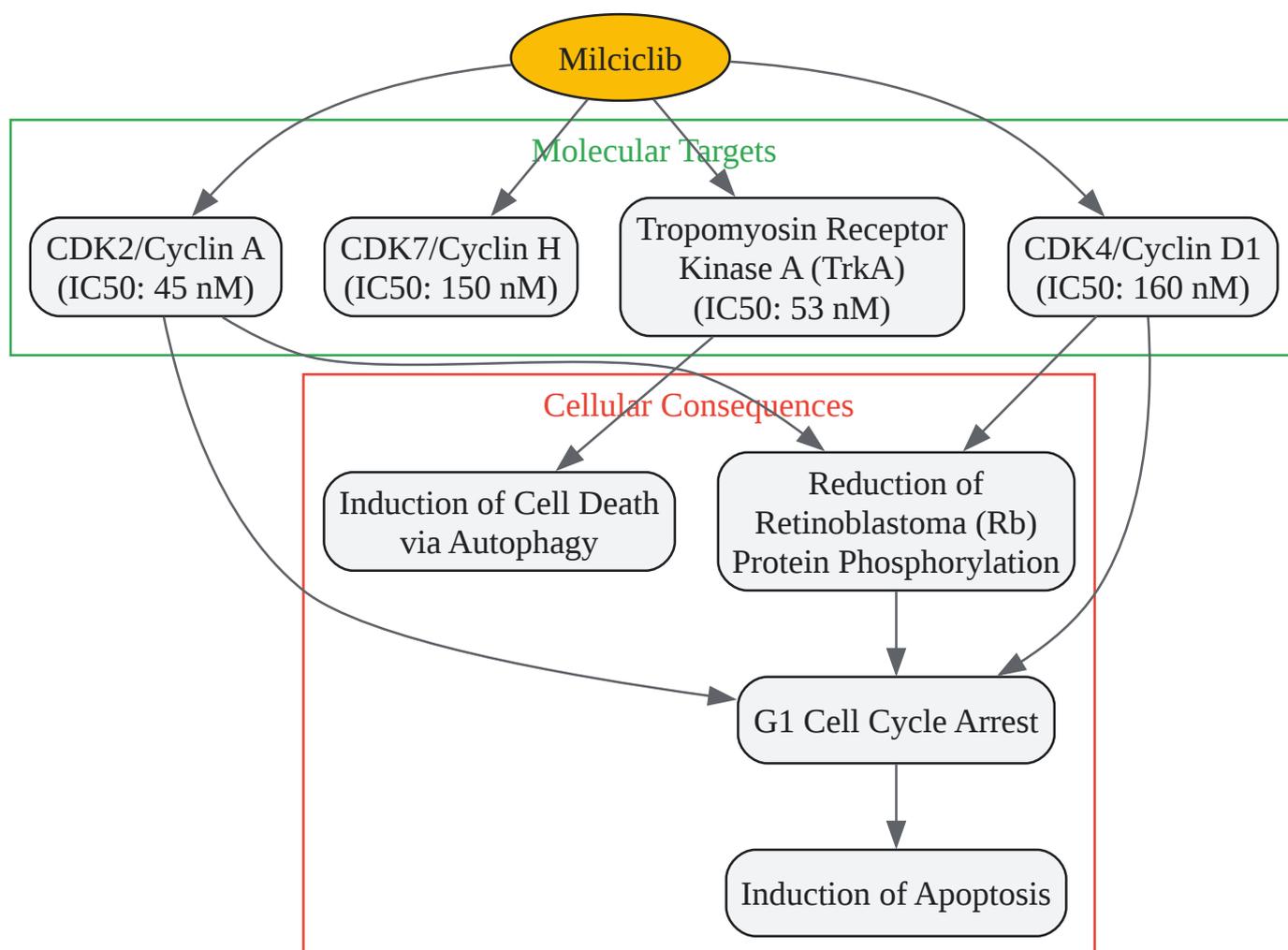
- **Clinical Benefit Rate (CBR):** The proportion of patients who achieve a complete response (CR), partial response (PR), or stable disease (SD) for a minimum duration (often 6 months).
- **Progression-Free Survival (PFS):** The time from treatment start until disease progression or death from any cause.
- **Overall Survival (OS):** The time from treatment start until death from any cause. It is the gold standard for assessing survival benefit.
- **Objective Response Rate (ORR):** The proportion of patients with a tumor size reduction of a predefined amount (CR+PR).

Mechanism of Action and Experimental Protocol

Milciclib's clinical profile is grounded in its unique mechanism of action and a specific clinical trial design.

Mechanism of Action

Milciclib is a potent, ATP-competitive small-molecule inhibitor that primarily targets **cyclin-dependent kinase 2 (CDK2)**, with additional activity against other CDKs and tropomyosin receptor kinase A (TRKA) [6] [3]. By inhibiting these kinases, milciclib disrupts the cell cycle, DNA replication, and cell survival signaling. Notably, the overexpression of CDKs has been associated with resistance to chemotherapy agents [1]. The following diagram illustrates its multi-targeted mechanism.



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Detailed Experimental Protocol

The clinical data for milciclib was generated from a **multi-center, single-arm trial (NCT03109886)** [1].

- **Patient Population:** The study enrolled 31 patients with unresectable or metastatic HCC in Italy, Greece, and Israel. All participants had disease progression on prior sorafenib (Nexavar) or were intolerant to it. Key inclusion criteria were a Child-Pugh score of ≤ 6 and an ECOG performance status of 0 or 1 [1].
- **Dosage and Administration:** Patients received **milciclib maleate at a dose of 100 mg orally, once daily**. The treatment followed a schedule of **4 days on therapy, followed by 3 days off**, in repeating 4-week cycles [1].

- **Treatment Interruption for Assessment:** A distinctive feature of the protocol was a mandatory treatment stop at the end of the third cycle (Day 90) for tumor assessment. Only patients who were deemed to be benefiting from the treatment were allowed to resume therapy until Day 180 (6 months) [1].
- **Study Endpoints:**
 - **Primary Endpoint:** Safety.
 - **Secondary Endpoints:** Efficacy measures, including Objective Response Rate (ORR), Progression-Free Survival (PFS), Time to Progression (TTP), and Duration of Response (DoR), assessed according to standardized radiological criteria [1].

Key Insights for Drug Development Professionals

- **Promising Disease Control:** The high CBR (64.3%) and median PFS (5.9 months) suggest milciclib is effective at stabilizing disease in a patient population with limited options, rather than inducing high tumor shrinkage [1].
- **Favorable Safety Profile:** The trial highlighted milciclib's "manageable toxicities" and "well tolerated" nature, with no drug-related deaths reported. The developers position this as a potential competitive advantage over existing therapies which can have severe side effects [1].
- **Potential for Combination Therapy:** Preclinical data indicates milciclib has **synergistic activity in combination with tyrosine kinase inhibitors (TKIs)** against HCC. This provides a strong rationale for developing combination regimens to improve efficacy further [1] [3].

In summary, milciclib represents a novel therapeutic approach in HCC through its inhibition of CDKs. Its primary strength lies in achieving durable disease control with a manageable safety profile in sorafenib-resistant patients.

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